molecular formula C9H18O2 B6432552 (1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol CAS No. 1821821-27-5

(1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol

Cat. No.: B6432552
CAS No.: 1821821-27-5
M. Wt: 158.24 g/mol
InChI Key: DEKLMTVOQOWFOL-IUCAKERBSA-N
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Description

(1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol is a chiral organic compound that features a cyclohexane ring substituted with a propan-2-yloxy group and a hydroxyl group. The stereochemistry of the compound is specified by the (1S,2S) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the propan-2-yloxy group and the hydroxyl group.

    Reaction Conditions: The reactions may involve the use of reagents such as alkyl halides, bases, and reducing agents under controlled temperature and pressure conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired stereoisomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The propan-2-yloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce various alcohols.

Scientific Research Applications

(1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(propan-2-yloxy)cyclohexan-1-ol: The enantiomer of the compound with different stereochemistry.

    2-(propan-2-yloxy)cyclohexanol: A compound with similar functional groups but without specified stereochemistry.

Uniqueness

(1S,2S)-2-(propan-2-yloxy)cyclohexan-1-ol is unique due to its specific stereochemistry, which can influence its chemical reactivity and biological activity. The (1S,2S) configuration may result in different interactions with chiral environments compared to its enantiomers or other similar compounds.

Properties

IUPAC Name

(1S,2S)-2-propan-2-yloxycyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-7(2)11-9-6-4-3-5-8(9)10/h7-10H,3-6H2,1-2H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKLMTVOQOWFOL-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O[C@H]1CCCC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Cyclohexene oxide (9.8 g, 0.1 mole) was added dropwise to a refluxing mixture of isopropanol (2 moles) in which was suspended acidified Fullers' earth (Fulcat 22B) (1% w/w) as catalyst. Immediately thereafter the catalyst was removed by filtration and the product was stripped of isopropanol by distillation. The residue was fractionated to yield 13.3 g of 2-isopropoxy cyclohexanol (yield 90% based upon cyclohexene oxide).
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9.8 g
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2 mol
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22B
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